molecular formula C11H8N2O3 B12978878 N-(1,3-Dioxoisoindolin-5-yl)acrylamide

N-(1,3-Dioxoisoindolin-5-yl)acrylamide

Cat. No.: B12978878
M. Wt: 216.19 g/mol
InChI Key: PDRLMEOQXNLHJO-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindolin-5-yl)acrylamide is a synthetic acrylamide derivative featuring a dioxoisoindolin core. The compound’s structure combines a reactive acrylamide moiety with a substituted isoindoline-1,3-dione scaffold, making it a candidate for applications in polymer chemistry and medicinal chemistry.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)prop-2-enamide

InChI

InChI=1S/C11H8N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h2-5H,1H2,(H,12,14)(H,13,15,16)

InChI Key

PDRLMEOQXNLHJO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxoisoindolin-5-yl)acrylamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is then chlorinated to form 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride. This intermediate is further reacted with para-bromoaniline to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of sustainable and environmentally friendly synthetic approaches is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxoisoindolin-5-yl)acrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

Comparison with Similar Compounds

Comparison with 3-Chloro-N-phenyl-phthalimide

Structural Features :

  • 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) contains a chloro-substituted phthalimide core and a phenyl group.
  • N-(1,3-Dioxoisoindolin-5-yl)acrylamide replaces the chloro and phenyl groups with an acrylamide side chain at position 3.

Functional Implications :

  • The chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide enhance its utility as a monomer for polyimide synthesis .

Table 1 : Key Differences in Reactivity and Applications

Compound Core Structure Key Substituents Primary Applications
3-Chloro-N-phenyl-phthalimide Phthalimide Cl, phenyl Polyimide monomer synthesis
This compound Dioxoisoindolin Acrylamide Polymer chemistry, drug design (inferred)

Comparison with N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide

Structural Features :

  • The benzyl-substituted analog (Compound 5, ) includes a 4-methoxyphenyl acetamide group.
  • The target compound replaces the acetamide with an acrylamide, eliminating the methoxyphenyl side chain.

Pharmacological Implications :

  • Compound 5 exhibits strong inhibitory activity (LogIC50: 22.12–27.29; HillSlope: ~98–99) and selectivity (IC50: ~1.57 μM) .

Table 2 : Pharmacological Data for Acetamide vs. Acrylamide Analogs

Compound Bioactive Group LogIC50 HillSlope IC50 (μM)
N-(2-Benzyl-dioxoisoindolin-5-yl)acetamide Acetamide 22.12–27.29 98.55–99.07 1.57
This compound (inferred) Acrylamide N/A N/A N/A

Comparison with Anti-inflammatory Acrylamides from Lycium yunnanense

Structural Features :

  • Compound 4 (from ) is 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, featuring multiple hydroxyl and methoxy groups .
  • The target compound lacks these polar substituents but retains the acrylamide group.

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